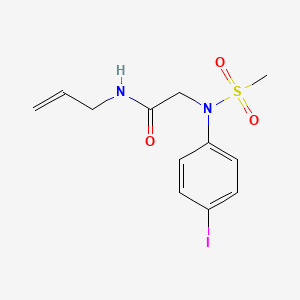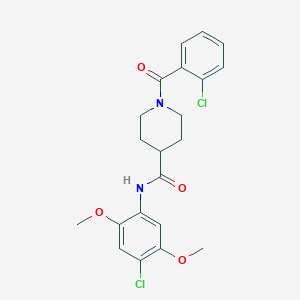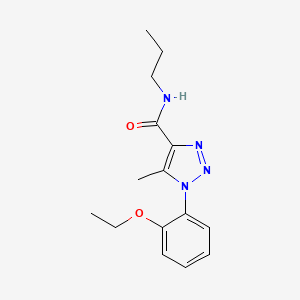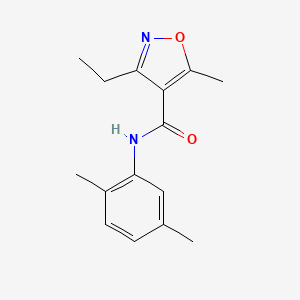![molecular formula C18H18N2O3S B4535214 3-(4-methoxyphenyl)-N-[2-(methylthio)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4535214.png)
3-(4-methoxyphenyl)-N-[2-(methylthio)phenyl]-4,5-dihydro-5-isoxazolecarboxamide
説明
The compound belongs to a class of chemicals that are structurally diverse and have been the subject of various synthetic and analytical studies. These compounds, including isoxazoles and pyrazoles, have been explored for their potential applications in various fields due to their interesting chemical and physical properties. Although the exact compound requested does not have direct references in available literature, related compounds provide insights into the synthetic routes, structural analysis, chemical reactions, and properties.
Synthesis Analysis
Isoxazole and pyrazole derivatives are typically synthesized through cycloaddition reactions, reductive cyclization, or nucleophilic substitution reactions. For example, the synthesis of similar compounds involves the reaction of specific aldehydes with hydrazine or oxime precursors in the presence of suitable catalysts or reagents. A notable method includes the "one-pot" synthesis approach for constructing complex heterocyclic frameworks efficiently (Bhaskar et al., 2019).
Molecular Structure Analysis
The molecular structure of isoxazole and pyrazole derivatives has been determined through X-ray crystallography, revealing detailed geometric configurations, bond lengths, and angles. These studies highlight the importance of non-covalent interactions in stabilizing crystal structures and influencing the molecules' three-dimensional conformations. The structure of similar compounds often features significant dihedral angles between rings, indicating twisted conformations that may affect their reactivity and interactions (Kumara et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving isoxazole and pyrazole derivatives are diverse, including electrophilic substitution, cycloaddition, and nucleophilic addition reactions. These compounds exhibit chemoselectivity and reactivity that can be tailored for specific applications. The presence of functional groups such as methoxy, methylthio, and carboxamide influences their reactivity and the type of chemical transformations they undergo (Yu et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and stability, are influenced by their molecular structure. For instance, the thermal stability of compounds can be assessed using thermogravimetric analysis, indicating their potential for various applications based on their decomposition temperatures. Solvent effects on structural parameters have also been studied, providing insights into how different environments affect the molecules' configurations (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for understanding the behavior of these compounds in different chemical environments. Studies on their reactivity patterns, interaction with nucleophiles and electrophiles, and participation in cycloaddition reactions provide valuable information for designing new compounds with desired properties. The electrophilic and nucleophilic regions on the molecular surface of these compounds have been identified through computational studies, aiding in predicting reactivity and interactions with other molecules (Kumara et al., 2018).
特性
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-methylsulfanylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-22-13-9-7-12(8-10-13)15-11-16(23-20-15)18(21)19-14-5-3-4-6-17(14)24-2/h3-10,16H,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQRQVPWVLHJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)C(=O)NC3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B4535136.png)
![N-(2-furylmethyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B4535139.png)


![4-bromo-N-[2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B4535156.png)


![N-(2-{[(2-{[(2-furylmethyl)amino]carbonyl}phenyl)amino]carbonyl}-4-iodophenyl)-2-furamide](/img/structure/B4535175.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B4535179.png)

![3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole](/img/structure/B4535197.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methoxyphenyl)propanamide](/img/structure/B4535198.png)
![N-({[2-(anilinocarbonyl)phenyl]amino}carbonothioyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4535201.png)
![(4-chlorophenyl)[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methanone](/img/structure/B4535216.png)